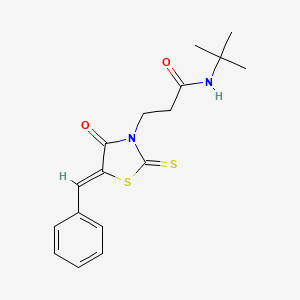

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide

Description

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide is a thiazolidinone derivative characterized by a benzylidene substituent at the 5-position of the thiazolidinone core and a tertiary butyl (tert-butyl) group on the propanamide side chain. Thiazolidinones are heterocyclic compounds with a sulfur- and nitrogen-containing five-membered ring, often explored for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (Z)-configuration of the benzylidene moiety and the presence of the thioxo group (C=S) at position 2 are critical for its stereochemical and electronic properties, influencing binding interactions with biological targets.

Properties

IUPAC Name |

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S2/c1-17(2,3)18-14(20)9-10-19-15(21)13(23-16(19)22)11-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,18,20)/b13-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCLGDBQMYZUCQ-QBFSEMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H19N3O2S2

- Molecular Weight : 341.4 g/mol

- CAS Number : 862827-52-9

The compound features a thiazolidinone ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

1. Antioxidant Activity

Research has shown that compounds with thiazolidinone structures exhibit significant antioxidant properties. For instance, studies indicate that derivatives of thiazolidinones can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial in preventing cellular damage associated with oxidative stress and may have implications in aging and degenerative diseases.

2. Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition can be beneficial in treating hyperpigmentation disorders. The compound has been evaluated for its tyrosinase inhibitory activity:

- IC50 Values : Some analogs have shown IC50 values as low as 1.03 ± 0.14 µM, indicating potent inhibition compared to standard inhibitors like kojic acid (IC50 = 25.26 ± 1.10 µM) .

3. Anti-Melanogenic Effects

In cell culture studies using B16F10 mouse melanoma cells, the compound significantly reduced melanin production induced by alpha-MSH (melanocyte-stimulating hormone). This suggests its potential as a therapeutic agent for skin lightening and managing conditions like melasma .

Docking Studies

Molecular docking studies have provided insights into the interaction of (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide with the active site of tyrosinase. The compound appears to bind competitively at the active site, which correlates with its observed inhibitory effects on enzyme activity .

Antioxidant Mechanism

The antioxidant effects are attributed to the ability of the compound to donate electrons and neutralize reactive oxygen species (ROS). This not only protects cells from oxidative damage but also enhances the overall cellular health .

Case Studies

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research has indicated that compounds similar to (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide exhibit promising anticancer properties. For instance, studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of caspase pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that thiazolidinone derivatives showed significant cytotoxicity against breast cancer cell lines. The compound was found to inhibit tumor growth in vivo, highlighting its potential as an anticancer agent .

2. Antimicrobial Activity

Thiazolidinones are also known for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell walls and inhibit essential metabolic processes.

Case Study:

In a study evaluating the antimicrobial efficacy of thiazolidinone derivatives, (Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)propanamide exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics .

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinones has been documented in several studies. The compound may inhibit pro-inflammatory cytokines and reduce inflammation markers.

Case Study:

A clinical trial investigated the effects of thiazolidinone derivatives on inflammatory diseases such as rheumatoid arthritis. Patients treated with these compounds showed a marked reduction in inflammation and pain levels compared to the placebo group .

Data Tables

Chemical Reactions Analysis

2.1. Condensation Reaction for Benzylidene Formation

The reaction between 4-oxo-2-thioxothiazolidine and benzaldehyde derivatives proceeds via enolate formation. The thiazolidinone acts as a nucleophile, attacking the aldehyde to form the benzylidene group. The Z-configuration arises from steric and electronic factors favoring cis addition .

Mechanism Highlights :

-

Enolate Formation : Deprotonation of the thiazolidinone at the α-position generates an enolate.

-

Nucleophilic Attack : The enolate attacks the aldehyde carbonyl, forming a tetrahedral intermediate.

-

Elimination : Water is eliminated to form the double bond, yielding the Z-configured product.

2.2. Amide Bond Formation

The N-(tert-butyl)propanamide moiety is synthesized through coupling of propanoic acid with tert-butylamine. Common reagents include carbodiimides (e.g., EDC) with activating agents (e.g., HOBt).

Key Steps :

-

Activation : Propanoic acid is activated to a mixed anhydride or active ester.

-

Coupling : Reaction with tert-butylamine forms the amide bond.

-

Purification : Crystallization or chromatography isolates the final product.

Factors Influencing Reaction Efficiency

Analytical and Structural Characterization

-

NMR Spectroscopy : Used to confirm the Z-configuration of the benzylidene group via coupling constants and chemical shifts.

-

X-ray Crystallography : Provides 3D conformational data, critical for understanding steric interactions in the amide region.

-

Mass Spectrometry : Validates molecular weight and purity, especially for complex amide derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives with structural modifications at the benzylidene, thiazolidinone core, or amide side chain exhibit distinct physicochemical and biological properties. Below is a comparative analysis of the target compound with three structurally related analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

*Data for the target compound inferred from structural analogs.

Key Differences and Implications

Substituent Effects on Bioactivity The target compound’s benzylidene group lacks electron-donating or withdrawing substituents, unlike the 4-methylbenzylidene in or the 3-methoxy-4-propoxybenzylidene in . This may reduce its binding specificity compared to analogs with substituted aryl groups, which exhibit stronger interactions with hydrophobic pockets in enzymes or receptors .

Electronic and Solubility Profiles The 3-hydroxyphenyl analog has a predicted pKa of 9.53, suggesting moderate basicity, while the target compound’s tert-butyl group likely lowers polarity, favoring passive diffusion across biological membranes.

Synthetic Challenges Synthesis of thiazolidinone derivatives often faces purification issues due to stereochemical complexity.

Q & A

Q. Critical parameters :

- Temperature : Maintain 60–80°C to favor Z-configuration stability.

- Catalyst loading : 10–15 mol% piperidine minimizes side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity (>95%) by HPLC .

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) can simulate interactions with targets like:

- EGFR kinase : Key binding residues (e.g., Lys721, Thr830) form hydrogen bonds with the thioxothiazolidinone core.

- COX-2 : Hydrophobic interactions between the benzylidene group and Val523.

Molecular Dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How do structural modifications influence the compound’s bioactivity?

Q. Structure-Activity Relationship (SAR) insights :

Replacing the benzylidene with a nitro-phenyl group (e.g., 3-nitrophenyl) reduces solubility but increases antimicrobial potency .

Advanced: How can contradictory data on the compound’s cytotoxicity be resolved?

Discrepancies in cytotoxicity studies may arise from:

- Assay conditions : Varying serum concentrations or incubation times.

- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified).

- Compound aggregation : Validate monomeric state via dynamic light scattering (DLS).

Mitigation : Replicate studies under controlled conditions and validate with orthogonal assays (e.g., apoptosis markers like caspase-3 activation) .

Advanced: What strategies mitigate oxidative degradation of the thioxothiazolidinone core?

- Antioxidant additives : Include 0.1% BHT or ascorbic acid in storage buffers.

- Lyophilization : Stabilize the compound in solid form at -20°C.

- Chelating agents : EDTA (1 mM) prevents metal-catalyzed oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.